molecular formula C27H35N3O4 B4016852 N~1~-cyclohexyl-N~2~-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide CAS No. 375388-03-7

N~1~-cyclohexyl-N~2~-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide

Cat. No. B4016852
CAS RN: 375388-03-7
M. Wt: 465.6 g/mol
InChI Key: MHQPJUOYKDQVGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N1-cyclohexyl-N2-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide often involves multi-step chemical reactions including Ugi reactions and subsequent modifications. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which share structural similarities with the target molecule, involves the reaction of cyclohexyl or benzyl isocyanide with benzoyl- or 4-methoxybenzoylformic acid and semicarbazones, followed by stirring with sodium ethoxide (Sañudo et al., 2006).

Molecular Structure Analysis

The structural characterization of molecules similar to N1-cyclohexyl-N2-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide, such as cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate, reveals complex molecular interactions and arrangements. X-ray diffraction analysis is commonly used to elucidate the crystal structure, showcasing how molecular packing and hydrogen bonding contribute to the compound's stability and properties (Li et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving compounds like N1-cyclohexyl-N2-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide can include cycloaddition, rearrangement, and interactions with various reagents to form new structures with unique properties. Studies on similar molecules highlight the versatility and reactivity of such compounds, which can undergo transformations under specific conditions, leading to new derivatives with potentially useful applications (Tsuge & Sakai, 1972).

Physical Properties Analysis

The physical properties of compounds structurally related to N1-cyclohexyl-N2-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide, such as solubility, crystal structure, and thermal stability, are critical for understanding their behavior in various environments and potential applications. Studies on similar compounds provide insights into how molecular structure influences physical characteristics, which is essential for designing molecules with desired properties (Prabukanthan et al., 2020).

Chemical Properties Analysis

Investigating the chemical properties of such complex molecules involves understanding their reactivity, potential for forming bonds with other molecules, and behavior under different chemical conditions. Research on compounds with similar structures can reveal how substitutions and modifications affect chemical stability, reactivity, and the ability to participate in further chemical reactions, providing valuable information for the development of new materials or pharmaceuticals (Fishbein & McCLELLAND, 1995)

properties

IUPAC Name

N-[1-(cyclohexylamino)-3-methyl-1-oxopentan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O4/c1-4-18(2)24(27(33)28-20-10-6-5-7-11-20)30-26(32)22-12-8-9-13-23(22)29-25(31)19-14-16-21(34-3)17-15-19/h8-9,12-18,20,24H,4-7,10-11H2,1-3H3,(H,28,33)(H,29,31)(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQPJUOYKDQVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387872
Record name AC1MFYOP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-{1-[(Cyclohexylamino)carbonyl]-2-methylbutyl}-2-[(4-methoxybenzoyl)amino]benzamide

CAS RN

375388-03-7
Record name AC1MFYOP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-cyclohexyl-N~2~-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide
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